molecular formula C15H14O2 B8600243 4-Hydroxy-3-methoxy stilbene

4-Hydroxy-3-methoxy stilbene

Cat. No.: B8600243
M. Wt: 226.27 g/mol
InChI Key: NGWKZKAEKABLFG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy stilbene is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-methoxy-4-(2-phenylethenyl)phenol

InChI

InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3

InChI Key

NGWKZKAEKABLFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of α-phenyl-4-hydroxy-3-methoxy cinnamic acid (0.0083 mol), NaHCO3 (10%, 5 mL), imidazole (2 mL) and polyethylene glycol (15 mL) were taken in a 250 mL iodine flask fitted with loose funnel at the top. The flask was shaken well and placed inside the microwave oven and irradiated (900 W) for 8 minutes in parts. After completion of reaction, the reaction mixture was worked (yield 88%) as in example I. Spectral data as given in example I.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of α-phenyl-4-hydroxy-3-methoxy cinnamic acid (0.0083 mol), NaHCO3 (10%, 5 mL), methylimidazole (2 mL) and polyethylene glycol (5 mL) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the microwave oven and irradiated (200 W, 180° C.) for 10 minutes in parts. After completion of reaction, water added to the reaction mixture and solid precipitate formed were filtered and washed with water to obtain pure product (yield 96%) in most of the cases or further purified in silica-gel column with ethylacetate and hexane (40-60%); solid, (m.p. 132-134° C.); 1H NMR (CDCl3) δ 7.45 (2H, d, J=7.41 Hz), 7.32 (2H, m), 7.21 (1H, m), 7.02 (5H, m), 5.66 (1H, s), 3.89 (3H, s); 13C NMR (CDCl3) δ 146.7, 145.6, 137.6, 130.0, 128.7, 127.2, 126.5, 126.2, 120.5, 114.6, 108.3 and 55.9. HREIMS data: m/z [M+H]+ for C15H15O2, calculated=227.2840; observed=227.2826.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

A mixture of α-phenyl-4-hydroxy-3-methoxy cinnamic acid (0.0083 mol), NaHCO3 (10%, 5 mL) methylimidazole (2 mL) and ethylene glycol (15 mL) were taken in a 250 mL round bottom flask fitted with reflux condenser. The flask was shaken well and placed on the heating mental and refluxed for 12 h. After completion of reaction, the reaction mixture was worked (yield 69%) as in example I. Spectral data as given in example I.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of α-phenyl-4-hydroxy-3-methoxy cinnamic acid (0.0083 mol), NaHCO3 (10%, 5 mL) and polyethylene glycol (5 mL) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the microwave oven and irradiated (200 W, 180° C.) for 10 minutes in parts. After completion of reaction, the reaction mixture was worked (yield 72%) as in example I. Spectral data as given in example I.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Reaction Step One

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